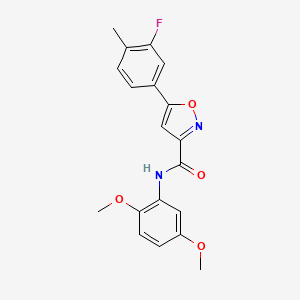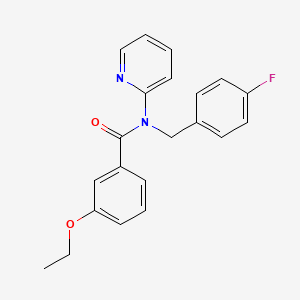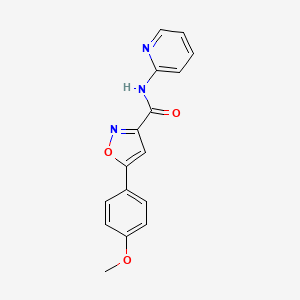![molecular formula C20H21ClN2O3 B11352868 N-[2-(4-chlorophenoxy)ethyl]-5-ethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11352868.png)
N-[2-(4-chlorophenoxy)ethyl]-5-ethoxy-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-5-ethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound features a complex structure that includes an indole core, a chlorophenoxyethyl group, and an ethoxy substituent, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-5-ethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The chlorophenoxyethyl group is introduced through a nucleophilic substitution reaction, where 4-chlorophenol reacts with an appropriate alkylating agent. Finally, the ethoxy group is added via an etherification reaction using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenoxy)ethyl]-5-ethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines or reducing double bonds.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxyethyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles (amines, thiols) under basic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, reduced double bonds
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
N-[2-(4-chlorophenoxy)ethyl]-5-ethoxy-1-methyl-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-5-ethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. For example, it could inhibit or activate certain signaling pathways, leading to changes in gene expression, protein synthesis, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide
- 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide
- 4,5-Dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one
Uniqueness
N-[2-(4-chlorophenoxy)ethyl]-5-ethoxy-1-methyl-1H-indole-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the indole core, chlorophenoxyethyl group, and ethoxy substituent allows for diverse interactions with molecular targets, making it a versatile compound in research and potential therapeutic applications .
Properties
Molecular Formula |
C20H21ClN2O3 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-5-ethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-3-25-17-8-9-18-14(12-17)13-19(23(18)2)20(24)22-10-11-26-16-6-4-15(21)5-7-16/h4-9,12-13H,3,10-11H2,1-2H3,(H,22,24) |
InChI Key |
MPXHKZGHOCHLMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NCCOC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B11352788.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11352791.png)

![[4-(Propan-2-yloxy)phenyl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11352794.png)

![5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11352805.png)
![1-(2-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone](/img/structure/B11352812.png)
![2-(2-chlorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B11352819.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11352821.png)



![N-(3,5-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11352861.png)
![N-[4-(cyanomethyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352873.png)
